molecular formula C14H24N2O4S2 B8041368 1-N,3-N-dibutylbenzene-1,3-disulfonamide

1-N,3-N-dibutylbenzene-1,3-disulfonamide

Cat. No.: B8041368
M. Wt: 348.5 g/mol
InChI Key: CLAGCQPADNVUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,3-N-Dibutylbenzene-1,3-disulfonamide is a sulfonamide derivative featuring two n-butyl groups attached to the nitrogen atoms of a benzene-1,3-disulfonamide scaffold. This article compares the dibutyl variant with similar compounds, emphasizing substituent-driven differences in properties and functionality.

Properties

IUPAC Name

1-N,3-N-dibutylbenzene-1,3-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S2/c1-3-5-10-15-21(17,18)13-8-7-9-14(12-13)22(19,20)16-11-6-4-2/h7-9,12,15-16H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAGCQPADNVUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of N,N’-Dibutylbenzene-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibutylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N,N’-Dibutylbenzene-1,3-disulfonamide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a model compound for studying the effects of sulfonamides on biological systems.

Medicine: While not directly used as a drug, N,N’-Dibutylbenzene-1,3-disulfonamide can be used in medicinal chemistry research to develop new pharmaceuticals. Its structure provides insights into the design of sulfonamide-based drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of N,N’-Dibutylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein function.

Comparison with Similar Compounds

Structural and Substituent Variations

Benzene-1,3-disulfonamide derivatives are characterized by substitutions on the sulfonamide nitrogen atoms. Key analogs include:

  • Halogenated derivatives : e.g., N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
  • Aryl-substituted derivatives : e.g., N1,N3-Di-p-tolylbenzene-1,3-disulfonamide and N1,N3-Bis(4-methoxyphenyl)benzene-1,3-disulfonamide .
  • Alkyl-substituted derivatives : The target compound, 1-N,3-N-dibutylbenzene-1,3-disulfonamide, represents this category.

Table 1: Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) Solubility Trends
This compound Butyl (alkyl) Not reported Likely higher in organic solvents
TBBDA N,N,N',N'-Tetrabromo Not specified Moderate in polar solvents
N1,N3-Di-p-tolyl p-Tolyl (aryl) 282–284 Low (crystalline solid)
PBBS Poly(N-bromo-N-ethyl) Not specified Insoluble (heterogeneous catalyst)

Key Observations :

  • Alkyl vs. Aryl: Butyl groups may reduce crystallinity and melting points compared to aryl derivatives, enhancing solubility in non-polar media .
  • Halogenation : Bromine substituents (TBBDA, PBBS) introduce electron-withdrawing effects, critical for catalytic activity in oxidation and acetylation reactions .

Table 2: Catalytic Performance of Analogs

Compound Reaction Type Conditions Yield/Time Reference
TBBDA Aldehydes → 1,1-Diacetates/THP ethers Microwave, SiO₂ >85% yield, <30 min
PBBS Multicomponent reactions (MCRs) Solvent-free, 80–100°C Excellent yields (~90%)
Dibutyl variant Not reported

Insights :

  • Bromine atoms in TBBDA/PBBS facilitate electrophilic activation, enabling efficient catalysis under mild conditions .
  • The dibutyl variant’s lack of electron-withdrawing groups may limit its catalytic utility unless tailored for specific hydrophobic interactions.

Table 3: Inhibitory Activity Against Carbonic Anhydrases

Compound CA Isoform Inhibition (KI, nM) Substituent Impact Reference
TBBDA Not studied
Di-p-tolyl derivative Not studied
Halogenated analogs hCA II/V 9.1–79 Aromatic sulfonamide head
Dibutyl variant Hypothetical Alkyl groups may enhance membrane permeability

Discussion :

  • Aryl and halogenated derivatives exhibit strong CA inhibition due to aromatic stacking and hydrogen bonding .
  • Alkyl substituents (e.g., butyl) could improve bioavailability via increased lipophilicity but require empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.